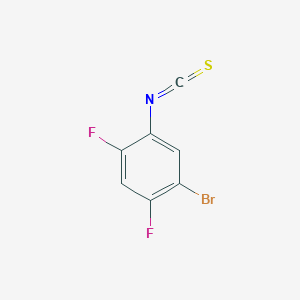

5-Bromo-2,4-difluorophenyl Isothiocyanate

Description

Significance of Aryl Isothiocyanates as Versatile Synthetic Intermediates

Aryl isothiocyanates (Ar-N=C=S) are distinguished by the heterocumulene functionality, a system of adjacent double bonds that imparts significant and diverse reactivity. This functional group is of immense importance in organic synthesis, serving as a powerful synthon for the construction of a wide array of nitrogen- and sulfur-containing compounds. organic-chemistry.orgarkat-usa.org The electrophilic carbon atom of the isothiocyanate group is highly susceptible to attack by various nucleophiles, making these compounds ideal precursors for thioureas, thioamides, and a vast range of heterocyclic systems. arkat-usa.orgchemrxiv.org

Their utility is particularly pronounced in the synthesis of biologically active molecules and heterocycles such as thiazoles, thiadiazoles, and triazoles. arkat-usa.org The reactions of isothiocyanates are foundational in various synthetic methodologies, including multicomponent reactions and cyclization cascades, which allow for the efficient assembly of complex structures from simple starting materials. arkat-usa.org The development of new methods for synthesizing isothiocyanates, particularly from primary amines, is an ongoing area of research, reflecting their sustained importance to the chemical community. chemrxiv.orgrsc.orgorganic-chemistry.orgnih.gov

The Role of Halogenation (Bromine and Fluorine) in Modulating Reactivity and Applications of Aromatic Systems

The introduction of halogen atoms, such as bromine and fluorine, onto an aromatic ring is a fundamental strategy in organic chemistry to modulate the electronic properties and reactivity of the molecule. purechemistry.org Halogenation is a classic example of electrophilic aromatic substitution, a reaction class used to synthesize a wide variety of halogenated aromatic compounds. purechemistry.orgwikipedia.org

Halogens exert a dual electronic effect: they are electronegative and thus withdraw electron density from the aromatic ring through the sigma bond (an inductive effect), while simultaneously donating electron density through their lone pairs via resonance (a mesomeric effect). For bromine and fluorine, the inductive effect typically dominates, leading to a general deactivation of the aromatic ring towards further electrophilic substitution. However, they are ortho-, para-directing for subsequent substitutions due to resonance stabilization of the intermediates. purechemistry.org

Specifically:

Fluorine: As the most electronegative element, it has a very strong electron-withdrawing inductive effect. This can significantly alter the acidity of nearby protons and the nucleophilicity of the ring. The presence of fluorine atoms can also enhance the metabolic stability and lipophilicity of molecules, properties that are highly desirable in medicinal chemistry.

Bromine: The bromine atom is less electronegative than fluorine but is highly polarizable. It serves as a versatile functional handle. The carbon-bromine bond can be readily converted into other functional groups through reactions such as cross-coupling (e.g., Suzuki, Heck, Sonogashira couplings), lithiation, or Grignard reagent formation. This versatility makes bromoarenes key building blocks in synthetic chemistry.

The combined presence of both fluorine and bromine on a phenyl ring, as seen in the target compound, creates a unique electronic environment that influences the reactivity of both the aromatic ring and the attached isothiocyanate group.

Overview of 5-Bromo-2,4-difluorophenyl Isothiocyanate within the Context of Advanced Organic Synthesis

This compound is a specialized reagent that combines the versatile reactivity of the isothiocyanate group with the modulating effects of a polyhalogenated aromatic system. While specific research dedicated exclusively to this isomer is not widely documented, its synthetic potential can be inferred from the established chemistry of its constituent parts.

Structural Peculiarities and Synthetic Potential

The structure of this compound is notable for its distinct substitution pattern, which is expected to govern its reactivity.

| Property | Data |

| Molecular Formula | C₇H₂BrF₂NS |

| Molecular Weight | 251.06 g/mol |

| Key Features | - Isothiocyanate (-NCS) group |

| - Phenyl ring | |

| - Two Fluorine atoms (at C2, C4) | |

| - One Bromine atom (at C5) |

Data table is generated based on the compound's structure.

The synthetic potential of this molecule is multifaceted:

Reactions at the Isothiocyanate Group: The primary mode of reactivity will involve nucleophilic addition to the central carbon of the -NCS group. The strong electron-withdrawing effects of the two fluorine atoms and, to a lesser extent, the bromine atom, are anticipated to increase the electrophilicity of the isothiocyanate carbon, potentially enhancing its reaction rate with nucleophiles compared to non-halogenated analogs. This makes it a promising precursor for highly functionalized thioureas and related heterocyclic compounds.

Reactions at the Aromatic Ring: The bromine atom at the C5 position serves as a key site for cross-coupling reactions. This allows for the introduction of a wide variety of substituents (alkyl, aryl, alkynyl, etc.) at this position, enabling the synthesis of complex, highly decorated aromatic structures. The fluorine atoms are generally unreactive under typical cross-coupling conditions, allowing for selective functionalization at the C-Br bond.

Rationale for Dedicated Academic Investigation

The unique combination of functional groups in this compound provides a strong rationale for its investigation as a valuable building block in organic synthesis. The compound serves as a trifunctional reagent, offering opportunities for sequential and selective reactions at three distinct sites: the isothiocyanate group, the carbon-bromine bond, and potentially, through nucleophilic aromatic substitution of a fluorine atom under harsh conditions.

Academic investigation into this compound would likely focus on:

Exploring its reactivity profile with a diverse range of nucleophiles and in various cross-coupling protocols.

Synthesizing novel libraries of compounds for applications in medicinal chemistry and materials science, leveraging the combined properties of the isothiocyanate and the polyhalogenated ring. lookchem.com

Developing new synthetic methodologies where the unique electronic nature of the 5-bromo-2,4-difluorophenyl moiety can be exploited to achieve novel transformations or improved reaction efficiencies.

In essence, this compound is a prime candidate for constructing complex molecules that require a combination of a sulfur-nitrogen linkage, a fluorinated aromatic core, and a point for further molecular elaboration.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H2BrF2NS |

|---|---|

Molecular Weight |

250.07 g/mol |

IUPAC Name |

1-bromo-2,4-difluoro-5-isothiocyanatobenzene |

InChI |

InChI=1S/C7H2BrF2NS/c8-4-1-7(11-3-12)6(10)2-5(4)9/h1-2H |

InChI Key |

VMMMODNBDNLHGF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1Br)F)F)N=C=S |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromo 2,4 Difluorophenyl Isothiocyanate

Precursor Synthesis and Functionalization

The key intermediate for producing 5-Bromo-2,4-difluorophenyl Isothiocyanate is 5-Bromo-2,4-difluoroaniline (B1273227). atomfair.com The synthesis of this precursor can be approached through different pathways, primarily involving the strategic introduction of bromine and fluorine substituents onto an aniline (B41778) or a related precursor ring structure.

The formation of 5-Bromo-2,4-difluoroaniline requires precise control over the placement of three different substituents on the benzene (B151609) ring. Methodologies often focus on either adding a bromine atom to a pre-existing difluoroaniline core or constructing the aniline from a precursor that already contains the desired halogen pattern.

The regioselective bromination of 2,4-difluoroaniline (B146603) is a direct approach to obtaining the 5-bromo substituted precursor. The outcome of this electrophilic aromatic substitution is governed by the directing effects of the substituents already on the ring. The amino group (-NH₂) is a strongly activating, ortho, para-directing group, while the fluorine atoms are deactivating but also ortho, para-directing. In 2,4-difluoroaniline, the C5 position is para to the C2 fluorine and ortho to the C4 fluorine, but more importantly, it is meta to the strongly directing amino group. However, the position para to the amino group is blocked. The position ortho to the amino group (C6) is sterically unhindered, but the C5 position is also electronically favorable.

A common strategy for the bromination of anilines involves using a brominating agent in a suitable solvent. For instance, the bromination of 2,6-difluoroaniline (B139000) has been successfully achieved using bromine in acetic acid to yield 4-bromo-2,6-difluoroaniline. chemicalbook.com A similar approach can be applied to 2,4-difluoroaniline. Reagents such as N-bromosuccinimide (NBS) are also widely used for regioselective brominations of aromatic compounds. researchgate.net The specific reaction conditions, including solvent and temperature, are critical for achieving high selectivity and yield.

Another established method for achieving high regioselectivity in the bromination of aromatic amines involves a one-pot reaction sequence. This can include treatment with n-butyllithium and trimethyltin (B158744) chloride to form a tin amide in situ, which then directs the bromination to the desired position upon reaction with bromine. nih.gov

Direct difluorination of a bromoaniline to produce 5-Bromo-2,4-difluoroaniline is a synthetically challenging route. More commonly, synthetic strategies rely on starting materials that already possess the difluoroaromatic core. A prevalent and effective method for synthesizing 5-Bromo-2,4-difluoroaniline begins with a precursor like 5-bromo-2,4-difluoronitrobenzene. The nitro group can then be reduced to the primary amine. A typical reduction involves using iron powder in the presence of a saturated ammonium (B1175870) chloride solution and a solvent mixture such as ethanol (B145695), tetrahydrofuran, and water, followed by heating under reflux. chemicalbook.com This approach circumvents the difficulties of direct, regioselective difluorination and provides a reliable pathway to the desired aniline precursor. chemicalbook.com

Once 5-Bromo-2,4-difluoroaniline is obtained, the next critical step is the conversion of the primary amino group (-NH₂) into the isothiocyanate (-N=C=S) group. This transformation can be accomplished through several methods, ranging from classical reactions to more modern, safer alternatives.

A widely used and versatile method for synthesizing isothiocyanates from primary amines involves a two-step process initiated by carbon disulfide (CS₂). rsc.org First, the primary amine reacts with CS₂ in the presence of a base to form a dithiocarbamate (B8719985) salt intermediate. beilstein-journals.org This intermediate is then desulfurized using a dehydrating or electrophilic agent to yield the final isothiocyanate. rsc.orgbeilstein-journals.org

A variety of reagents can be employed for the desulfurization step. Tosyl chloride is an effective reagent for this transformation. kiku.dk Other reagents, such as uronium- and phosphonium-based peptide coupling reagents, have also been utilized. kiku.dk The choice of reagent can influence reaction conditions and yield, with many modern protocols being fast and efficient at room temperature. cbijournal.com

| Desulfurylating Agent | Typical Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|

| Tosyl Chloride (TsCl) | Base (e.g., Triethylamine) | Efficient for desulfurization of dithiocarbamates. | kiku.dk |

| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | DMAP or DABCO (catalytic) | Clean reaction with volatile byproducts (CO₂, COS, tert-butanol). | kiku.dkcbijournal.com |

| Cyanuric Chloride (TCT) | Aqueous conditions, often one-pot from the amine. | Economical and suitable for large-scale synthesis. | beilstein-journals.org |

| Iodine (I₂) | Tetrabutylammonium iodide (TBAI) | Rapid reaction with commercially available reagents. | rsc.org |

Given the high toxicity of reagents like thiophosgene (B130339) and, to a lesser extent, the volatility and toxicity of carbon disulfide, significant research has been dedicated to developing safer, "phosgene-free" alternatives. rsc.orgrsc.org These methods avoid the direct use of thiophosgene and its derivatives.

One major class of alternatives involves the use of thiocarbonyl transfer reagents, which are less hazardous than thiophosgene. Examples include thiocarbonyldiimidazole (TCDI) and di-2-pyridyl thionocarbonate (DPT). kiku.dkrsc.org These reagents react with primary amines to form an intermediate that subsequently eliminates to give the isothiocyanate.

More recent innovations have introduced novel reagents and catalytic systems. For instance, fluorine-containing reagents such as the Langlois reagent (F₃CSO₂Na) can be used in copper-catalyzed reactions to generate the isothiocyanate functionality. rsc.orgijacskros.com Another sustainable approach involves the reaction of isocyanides with elemental sulfur, catalyzed by an amine base. rsc.orgrsc.org While this requires the initial conversion of the primary amine to an isocyanide, it utilizes elemental sulfur, a low-cost and abundant industrial byproduct, avoiding more toxic sulfur-transfer reagents. rsc.org

Transformation of the Primary Amine to Isothiocyanate Functionality

Advanced Catalytic Approaches in Isothiocyanate Synthesis

Traditional methods for synthesizing isothiocyanates often involve highly toxic reagents like thiophosgene or carbon disulfide (CS₂). researchgate.netijacskros.com To circumvent these hazards, advanced catalytic systems have been developed that offer milder and more efficient pathways. These approaches often utilize transition metal catalysts or organocatalysts to facilitate the conversion of primary amines or other precursors into the desired isothiocyanate.

One prominent strategy involves the decomposition of dithiocarbamate salts, which are formed from the corresponding primary amine (5-bromo-2,4-difluoroaniline) and CS₂. nih.gov Various metal catalysts can be employed for the desulfurization step. For instance, cobalt(II) chloride and copper(II) sulfate (B86663) are inexpensive, air-stable, and effective catalysts for producing aromatic isothiocyanates from their dithiocarbamate salts under mild conditions, often at room temperature. nih.gov

Another innovative approach utilizes elemental sulfur as the sulfur source, which is an atom-efficient and environmentally benign choice. mdpi.comrsc.org For example, a catalytic system of elemental sulfur and selenium can produce aromatic isothiocyanates from isocyanides. nih.gov More recently, copper-catalyzed three-component reactions of primary amines, sulfur, and a difluorocarbene source have been developed. mdpi.com In this process, the copper catalyst is believed to aid in the formation of a difluorocarbene, which reacts with sulfur to generate a thiocarbonyl intermediate that is then trapped by the amine. mdpi.com

Amine-catalyzed sulfurization of isocyanides represents another significant advancement. rsc.orgnih.gov Tertiary amines, particularly 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), have been shown to effectively catalyze the reaction between isocyanides and elemental sulfur, offering a sustainable method with low catalyst loadings. rsc.orgnih.gov This method is notable for its high degree of chemoselectivity and tolerance of various functional groups. nih.gov

Photoredox catalysis has also emerged as a mild and efficient method for isothiocyanate synthesis from primary amines and carbon disulfide. organic-chemistry.org This technique avoids the need for harsh reagents and high temperatures, proceeding under visible light irradiation.

Table 1: Overview of Advanced Catalytic Systems for Aryl Isothiocyanate Synthesis

| Catalytic System | Precursors | Key Features | Ref. |

|---|---|---|---|

| Cobalt(II) Chloride | Dithiocarbamate Salts | Inexpensive, air-stable, mild conditions | nih.gov |

| Copper(II) Sulfate | Dithiocarbamate Salts | Readily available, effective for aryl isothiocyanates | nih.gov |

| Copper-Catalyzed Difluorocarbene | Primary Amine, Sulfur | Utilizes elemental sulfur, wide functional group tolerance | mdpi.com |

| DBU (Amine Base) | Isocyanide, Sulfur | Sustainable, low catalyst loading, "green" solvents | rsc.orgnih.gov |

| Molybdenum Complexes | Isocyanide, Sulfur | Active sulfur-transferring agent | mdpi.com |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The successful synthesis of this compound, an electron-deficient aryl isothiocyanate, is highly dependent on the careful optimization of reaction conditions. Key parameters such as solvent, temperature, pressure, and catalyst choice play a crucial role in maximizing yield and minimizing side reactions.

Solvent Effects in Isothiocyanate Synthesis

The choice of solvent can significantly influence the reaction rate and outcome. In the synthesis of isothiocyanates from dithiocarbamate salts, dichloromethane (B109758) has been identified as an ideal solvent when using reagents like phenyl chlorothionoformate. organic-chemistry.org For electron-deficient anilines, which are less reactive, a mixture of solvents may be necessary to improve solubility and facilitate the reaction. For instance, a dimethylformamide (DMF)/water mixture was found to be suitable for the synthesis of 4-chlorophenyl isothiocyanate, suggesting a similar system could be beneficial for the more electron-deficient 5-bromo-2,4-difluoroaniline. beilstein-journals.org

Recent efforts have focused on more sustainable and environmentally benign solvents. rsc.orgnih.gov Amine-catalyzed sulfurization of isocyanides has been successfully optimized in "green" solvents such as Cyrene™ and γ-butyrolactone (GBL), achieving moderate to high yields at moderate temperatures. rsc.orgnih.gov The use of aqueous conditions has also been explored, particularly for one-pot processes involving the in situ generation and desulfurization of dithiocarbamates. beilstein-journals.org

Temperature and Pressure Influences on Reaction Efficiency

Temperature is a critical parameter affecting reaction kinetics. While many modern catalytic methods are designed to operate at room temperature, nih.govmdpi.com some transformations require heating to proceed efficiently. For example, the three-component reaction of amines, sulfur, and a difluorocarbene source is typically conducted at 80 °C. mdpi.com Conversely, some steps, such as the desulfurization of dithiocarbamates with certain reagents, are performed at lower temperatures (e.g., 0 °C) to control reactivity. beilstein-journals.org Studies on the degradation of isothiocyanates have shown that higher temperatures can lead to increased decomposition, indicating that precise temperature control is vital for maximizing the isolated yield. researchgate.net For instance, in one study, soil at 45°C had a significantly higher concentration of allyl isothiocyanate than soil at 15°C initially, but degradation can also be temperature-dependent. researchgate.net

High hydrostatic pressure (HPP) is an emerging technology that can influence chemical reactions. While most research focuses on its effects on biological systems, such as inducing isothiocyanate biosynthesis in plants, nih.gov the principles can be relevant to synthetic chemistry. Pressure can affect reaction volumes and transition states, potentially enhancing reaction rates. Studies have shown that the bactericidal effects of pressurization combined with allyl isothiocyanate were greater at 4°C or 40°C than at 20°C, indicating a complex interplay between pressure and temperature that can influence the stability and reactivity of isothiocyanates. nih.gov

Catalyst Selection and Mechanism in Isothiocyanate Formation

The selection of an appropriate catalyst is paramount for an efficient synthesis. For electron-deficient substrates like 5-bromo-2,4-difluoroaniline, a highly active catalyst is often required.

Copper catalysts are versatile and frequently used. mdpi.com In the synthesis from aryl iodides and potassium thiocyanate, Copper(I) iodide (CuI) with a 1,10-phenanthroline (B135089) ligand has proven effective. researchgate.net In reactions involving difluorocarbene, copper is thought to play a dual role in both generating the carbene and potentially stabilizing reactive intermediates. mdpi.com The proposed mechanism can proceed either through an isocyanide intermediate or via a thiocarbonyl fluoride (B91410) species. mdpi.com

Amine bases like DBU act as organocatalysts in the sulfurization of isocyanides. rsc.orgnih.gov The reaction is initiated by the interaction between the amine base and elemental sulfur, which activates the sulfur for subsequent reaction with the isocyanide. chemrxiv.org This catalytic cycle avoids the use of metals and toxic reagents, leading to a more sustainable process. rsc.orgnih.gov

The mechanism often begins with the formation of a dithiocarbamate salt from a primary amine and CS₂. rsc.org This salt is then treated with a desulfurizing agent. For example, iodine can promote desulfurization by oxidizing the dithiocarbamate. rsc.org Alternatively, a key intermediate in some modern syntheses is the in situ generation of thiocarbonyl fluoride, which serves as an efficient thiocarbonyl-transfer reagent. chemrxiv.orgrsc.org

Comparative Analysis of Synthetic Pathways for this compound

Several synthetic pathways can be envisioned for the preparation of this compound, each with distinct advantages and disadvantages concerning yield, safety, cost, and environmental impact. The starting material for most routes would be 5-bromo-2,4-difluoroaniline.

Pathway 1: Classical Dithiocarbamate Decomposition This is a two-step process where the aniline is first reacted with carbon disulfide in the presence of a base (e.g., triethylamine (B128534) or NaOH) to form a dithiocarbamate salt. nih.govbeilstein-journals.org This intermediate is then treated with a desulfurizing agent. While classic reagents like thiophosgene are highly effective, they are also extremely toxic. researchgate.netnih.gov Milder and safer desulfurizing agents include tosyl chloride, organic-chemistry.org ethyl chloroformate, nih.gov and hydrogen peroxide. nih.gov This pathway is well-established but can suffer from the use of hazardous materials and may require purification of the intermediate salt.

Pathway 2: One-Pot Dithiocarbamate Method To improve efficiency, one-pot procedures have been developed where the dithiocarbamate salt is generated in situ and immediately consumed. beilstein-journals.org For instance, using K₂CO₃ as a base in an aqueous system followed by the addition of a desulfurizing agent like 2,4,6-trichloro-1,3,5-triazine (TCT) provides a facile process. beilstein-journals.org This approach is generally more efficient for electron-rich anilines, and modifications, such as the addition of a co-solvent, may be necessary for electron-deficient substrates like 5-bromo-2,4-difluoroaniline. organic-chemistry.orgbeilstein-journals.org

Pathway 3: Isocyanide Sulfuration This modern approach involves the conversion of 5-bromo-2,4-difluoroaniline to the corresponding isocyanide, followed by a catalytic reaction with elemental sulfur. mdpi.comrsc.org While this adds a step to prepare the isocyanide, the subsequent sulfurization step is often very clean and efficient, utilizing catalytic amounts of a base like DBU or a metal complex. mdpi.comnih.gov This pathway is highly attractive from a sustainability perspective due to its use of elemental sulfur and the potential for low waste generation, leading to favorable E-factors (environmental factors). rsc.orgnih.gov

Pathway 4: Direct Catalytic Thiocarbonylation This pathway aims to directly convert the amine to the isothiocyanate in a single step using a catalytic system and a thiocarbonyl source. An example is the copper-catalyzed reaction using a difluorocarbene source and elemental sulfur. mdpi.com This method avoids the pre-formation of dithiocarbamates or isocyanides and shows broad functional group tolerance. mdpi.com Another direct method involves using thiocarbonyl transfer reagents like O-phenyl chlorothionoformate, which can be effective in either a one-pot or two-step process depending on the reactivity of the amine. organic-chemistry.org

Table 2: Comparative Analysis of Synthetic Pathways

| Pathway | Key Reagents | Pros | Cons | Applicability for Target |

|---|---|---|---|---|

| Classical Dithiocarbamate | CS₂, Base, Desulfurizing Agent (e.g., Tosyl Chloride) | Well-established, versatile reagents | Often uses toxic/hazardous reagents, may require isolation of intermediate | High |

| One-Pot Dithiocarbamate | CS₂, Base, Desulfurizing Agent (e.g., TCT) | Improved efficiency, avoids intermediate isolation | May have lower yields for electron-deficient substrates, requires optimization | Moderate to High |

| Isocyanide Sulfuration | Isocyanide, Elemental Sulfur, Catalyst (e.g., DBU) | High atom economy, sustainable, clean reaction | Requires synthesis of the isocyanide precursor | High |

| Direct Catalytic Thiocarbonylation | Amine, Sulfur Source, Catalyst (e.g., Cu-based) | One-step, high functional group tolerance | May require specialized reagents/catalysts | High |

Table of Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₇H₂BrF₂NS |

| 5-bromo-2,4-difluoroaniline | C₆H₄BrF₂N |

| Allyl isothiocyanate | C₄H₅NS |

| Carbon disulfide | CS₂ |

| Cobalt(II) chloride | CoCl₂ |

| Copper(I) iodide | CuI |

| Copper(II) sulfate | CuSO₄ |

| Cyrene™ | C₅H₈O₂ |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | C₉H₁₆N₂ |

| Dichloromethane | CH₂Cl₂ |

| Dimethylformamide (DMF) | C₃H₇NO |

| Ethyl chloroformate | C₃H₅ClO₂ |

| γ-butyrolactone (GBL) | C₄H₆O₂ |

| Hydrogen peroxide | H₂O₂ |

| Iodine | I₂ |

| Phenyl chlorothionoformate | C₇H₅ClOS |

| Potassium carbonate (K₂CO₃) | K₂CO₃ |

| Potassium thiocyanate | KSCN |

| Sodium hydroxide (B78521) (NaOH) | NaOH |

| Thiophosgene | CSCl₂ |

| Tosyl chloride | C₇H₇ClO₂S |

| 2,4,6-trichloro-1,3,5-triazine (TCT) | C₃Cl₃N₃ |

Reactivity and Derivatization Chemistry of 5 Bromo 2,4 Difluorophenyl Isothiocyanate

Nucleophilic Addition Reactions of the Isothiocyanate Group

The isothiocyanate functional group is a versatile building block in organic synthesis, characterized by its susceptibility to nucleophilic attack. The carbon atom of the -N=C=S moiety is electron-deficient due to the electronegativity of the neighboring nitrogen and sulfur atoms, making it a prime target for nucleophiles. This reactivity is the basis for the derivatization of 5-Bromo-2,4-difluorophenyl isothiocyanate into more complex molecular architectures.

The reaction between this compound and amines (both primary and secondary) is a straightforward and efficient method for the synthesis of N,N'-disubstituted or N,N,N'-trisubstituted thioureas. This reaction proceeds via the nucleophilic addition of the amine's nitrogen atom to the central carbon of the isothiocyanate group.

Primary amines react with this compound to yield N-(5-Bromo-2,4-difluorophenyl)-N'-alkyl/aryl thioureas. The reaction is typically carried out in a suitable solvent like ethanol (B145695) or acetone (B3395972) at room temperature or with gentle heating.

A significant synthetic application of these adducts is their potential for subsequent intramolecular cyclization, particularly due to the presence of the bromine atom at the ortho position to the thiourea (B124793) linkage. Under appropriate conditions, such as in the presence of a copper catalyst, the thiourea derivative can undergo an intramolecular C-S cross-coupling reaction. nih.govorganic-chemistry.org In this pathway, the sulfur atom of the thiourea acts as a nucleophile, displacing the ortho-bromine atom to form a five-membered ring, resulting in the formation of 2-amino-5-bromo-7-fluorobenzothiazole derivatives. This cyclization represents a valuable method for constructing the benzothiazole (B30560) heterocyclic system from readily available starting materials. nih.govresearchgate.net

Table 1: Synthesis of N'-(Aryl/Alkyl)-2-aminobenzothiazoles via Cyclization of ortho-Halo Phenylthioureas This table presents representative data for the cyclization of analogous ortho-halo phenylthioureas, demonstrating a common synthetic pathway.

| Starting ortho-Halo Aniline (B41778) | Amine/Isothiocyanate | Catalyst | Product | Yield (%) |

| 2-Iodoaniline | Phenyl isothiocyanate | CuO nanoparticles | 2-(Phenylamino)benzothiazole | 85 |

| 2-Bromoaniline | Morpholine | CuO nanoparticles | 2-Morpholinobenzothiazole | 82 |

| 2-Chloroaniline | Cyclohexylamine | CuO nanoparticles | 2-(Cyclohexylamino)benzothiazole | 75 |

Reaction with Hydrazides and Hydrazines: Synthesis of Thiosemicarbazides and Related Heterocycles

Cyclization to 1,2,4-Triazole-3-thione Derivatives

The hydrazinecarbothioamide derivatives obtained are key precursors for heterocyclic synthesis. By refluxing the hydrazinecarbothioamide in an aqueous basic solution, such as sodium hydroxide (B78521), intramolecular cyclization occurs. organic-chemistry.org This reaction proceeds via dehydration and ring closure to form 4-(5-bromo-2,4-difluorophenyl)-5-(substituted-aryl)-2,4-dihydro-3H-1,2,4-triazole-3-thione derivatives. organic-chemistry.org The mechanism involves the deprotonation of a nitrogen atom, followed by nucleophilic attack on the carbonyl carbon of the aroyl group, and subsequent elimination of a water molecule to form the stable triazole ring. These triazole-thiones exist in tautomeric equilibrium with their corresponding thiol form. organic-chemistry.org

Synthesis of 1,3,4-Oxadiazole (B1194373) Derivatives

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from aryl isothiocyanates is a well-established two-step process. This methodology is applicable to this compound for the preparation of novel oxadiazole derivatives.

The reaction sequence begins with the nucleophilic addition of an acid hydrazide to the electrophilic carbon of the isothiocyanate. The terminal nitrogen atom of the hydrazide attacks the isothiocyanate, leading to the formation of a 1-acyl-4-arylthiosemicarbazide intermediate. In this specific case, reacting this compound with a suitable acid hydrazide (R-CO-NHNH₂) yields N-(5-bromo-2,4-difluorophenyl)-N'-(acyl)hydrazine-1-carbothioamide. arkat-usa.orgbeilstein-journals.org

The second step involves the cyclodesulfurization of the thiosemicarbazide (B42300) intermediate. This is typically achieved by heating in the presence of a dehydrating/desulfurizing agent. A variety of reagents can be employed for this cyclization, including phosphorus oxychloride, polyphosphoric acid, or coupling reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU). beilstein-journals.org The process involves the elimination of a molecule of hydrogen sulfide (B99878) and the formation of the stable five-membered 1,3,4-oxadiazole ring, resulting in a 2-(N-aryl-amino)-5-substituted-1,3,4-oxadiazole.

The general reaction scheme is presented below: Step 1: Formation of Acylthiosemicarbazide

Step 2: Cyclodesulfurization to form 1,3,4-Oxadiazole

| Reactant 1 (Isothiocyanate) | Reactant 2 (Hydrazide) | Cyclizing Agent | Product | Typical Yield |

|---|---|---|---|---|

| Phenyl Isothiocyanate | Benzohydrazide | TBTU, DIEA | 2-(Phenylamino)-5-phenyl-1,3,4-oxadiazole | High |

| 4-Chlorophenyl Isothiocyanate | Isonicotinohydrazide | POCl₃ | 2-((4-Chlorophenyl)amino)-5-(pyridin-4-yl)-1,3,4-oxadiazole | Good |

| This compound | Acetohydrazide | PPA | N-(5-Bromo-2,4-difluorophenyl)-5-methyl-1,3,4-oxadiazol-2-amine | Expected Good |

Reaction with Alcohols and Thiols: Formation of Thiocarbamates and Dithiocarbamates

The electrophilic carbon of this compound readily reacts with oxygen and sulfur nucleophiles such as alcohols and thiols. These reactions are typically straightforward addition reactions that proceed under mild conditions, often catalyzed by a base.

Reaction with an alcohol (R-OH) results in the formation of an O-alkyl N-(5-bromo-2,4-difluorophenyl)thiocarbamate. The reaction mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the isothiocyanate carbon, followed by protonation of the resulting anion to yield the thiocarbamate product.

Similarly, reaction with a thiol (R-SH), which is a stronger nucleophile than its alcohol counterpart, leads to the formation of an S-alkyl N-(5-bromo-2,4-difluorophenyl)dithiocarbamate. The mechanism is analogous, with the sulfur atom of the thiol acting as the nucleophile. These reactions are generally high-yielding and provide a direct route to these classes of compounds. researchgate.net

The general reaction schemes are as follows: Formation of Thiocarbamate

Formation of Dithiocarbamate (B8719985)

| Isothiocyanate | Nucleophile | Product Type | Product Name | Typical Conditions |

|---|---|---|---|---|

| This compound | Ethanol | Thiocarbamate | O-Ethyl N-(5-bromo-2,4-difluorophenyl)thiocarbamate | Base catalyst (e.g., NaOEt), RT |

| This compound | Phenol | Thiocarbamate | O-Phenyl N-(5-bromo-2,4-difluorophenyl)thiocarbamate | Base catalyst (e.g., Pyridine), Heat |

| This compound | Ethanethiol | Dithiocarbamate | S-Ethyl N-(5-bromo-2,4-difluorophenyl)dithiocarbamate | Base catalyst (e.g., Et₃N), RT |

| This compound | Thiophenol | Dithiocarbamate | S-Phenyl N-(5-bromo-2,4-difluorophenyl)dithiocarbamate | Base catalyst (e.g., Et₃N), RT |

Reactions with Hydroxylamine (B1172632) Derivatives

The reaction of isothiocyanates with hydroxylamine (NH₂OH) and its derivatives can proceed via nucleophilic attack of the nitrogen atom on the isothiocyanate carbon. This initial addition leads to the formation of a hydroxythiourea intermediate. The subsequent reactivity of this intermediate can vary depending on the specific hydroxylamine derivative and the reaction conditions. While this reaction is less commonly reported for simple aryl isothiocyanates compared to other nucleophiles, the formation of a 4-hydroxythiosemicarbazide is the expected initial outcome. Further intramolecular reactions or rearrangements of this intermediate are possible but are not widely documented for this specific class of reactants.

Plausible reaction with Hydroxylamine

Cycloaddition Chemistry Involving this compound

The C=N and C=S double bonds within the isothiocyanate moiety allow it to participate in various cycloaddition reactions, serving as a dipolarophile or a dienophile to construct five- and six-membered heterocyclic rings.

[2+3] Cycloaddition Reactions (e.g., with Azides to Tetrazoles)

Aryl isothiocyanates are known to undergo cycloaddition reactions with azide (B81097) anions (N₃⁻). This reaction provides a direct route to 1-substituted-1H-tetrazole-5(4H)-thiones. rsc.orgiau.ir The reaction of this compound with an azide source, such as sodium azide, is expected to proceed analogously.

The mechanism is formally considered a [2+3] cycloaddition, where the azide anion acts as a 1,3-dipole and the C=S bond of the isothiocyanate acts as the dipolarophile. The reaction results in the formation of a five-membered heterocyclic ring containing four nitrogen atoms and one sulfur atom. The product exists in a tautomeric equilibrium with its thiol form, 1-(5-bromo-2,4-difluorophenyl)-1H-tetrazole-5-thiol. iau.irresearchgate.net

General scheme for Tetrazole-thione synthesis

| Isothiocyanate | Dipole | Product | Typical Conditions | Reference |

|---|---|---|---|---|

| Phenyl Isothiocyanate | Sodium Azide | 1-Phenyl-1H-tetrazole-5(4H)-thione | DMF or Water/Pyridine, RT to 120°C | rsc.orgiau.ir |

| Alkyl Isothiocyanates | Sodium Azide | 1-Alkyl-1H-tetrazole-5(4H)-thiones | Water/Pyridine, RT | iau.ir |

| This compound | Sodium Azide | 1-(5-Bromo-2,4-difluorophenyl)-1H-tetrazole-5(4H)-thione | DMF, Heat (Predicted) | N/A |

[4+1] Cycloaddition Reactions

The participation of aryl isothiocyanates as the one-atom component in a [4+1] cycloaddition reaction is not a commonly reported or characteristic reaction pathway. [4+1] cycloadditions typically involve a four-atom π-system (like a conjugated diene) reacting with a species that can donate a single atom with a lone pair of electrons (like a carbene, nitrene, or sulfur atom). While isothiocyanates can react with carbenes, these reactions often lead to other products rather than a stable five-membered ring via a formal [4+1] cycloaddition. One highly specific radical cascade reaction involving an alkynyl isothiocyanate has shown a competitive [4+1] annulation pathway, but this is not generalizable to simple aryl isothiocyanates like this compound under standard conditions. nih.gov Therefore, this class of reactions is not considered a primary mode of reactivity for this compound.

Multicomponent Reactions Incorporating the Isothiocyanate Moiety

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a one-pot synthesis to form a complex product that incorporates structural features from each starting material. researchgate.net Isothiocyanates, including this compound, are excellent substrates for MCRs due to the electrophilicity of the central carbon atom.

A common type of MCR involving isothiocyanates is the synthesis of highly substituted thiourea derivatives or related heterocycles. For instance, an amine, an aldehyde, and an isothiocyanate can react in a three-component fashion. The reaction typically proceeds through the initial formation of an imine from the amine and aldehyde, which is then attacked by the isothiocyanate.

Another example is the synthesis of thiazole (B1198619) derivatives, where an isothiocyanate, an α-haloketone (e.g., ethyl bromopyruvate), and a source of sulfur (like a thioamide or thiourea) can react to form a thiazole ring system. researchgate.net In such a reaction, this compound would serve to install the N-(5-bromo-2,4-difluorophenyl) substituent onto the final heterocyclic product. These reactions are valued for their efficiency and ability to rapidly build molecular complexity from simple starting materials. nih.gov

Example of a Three-Component Reaction to form a Thiourea Derivative

Reactions Involving the Halogenated Aromatic Ring

The chemical behavior of this compound is significantly influenced by the substituents on its aromatic ring. The presence of three halogen atoms (one bromine, two fluorine) and an electron-withdrawing isothiocyanate group creates distinct sites for reactivity, enabling a range of selective chemical transformations. These reactions primarily include palladium-catalyzed cross-coupling at the carbon-bromine bond and nucleophilic aromatic substitution at the activated carbon-fluorine bonds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) at Bromine or Fluorine Positions

Palladium-catalyzed cross-coupling reactions are fundamental tools in organic synthesis for forming new carbon-carbon bonds. nobelprize.org For substrates like this compound, these reactions offer a pathway to introduce aryl, vinyl, or alkynyl groups by selectively targeting one of the carbon-halogen bonds. The most common of these transformations are the Suzuki-Miyaura and Sonogashira reactions. mdpi.comlibretexts.org

The general mechanism for these reactions involves a catalytic cycle that begins with the oxidative addition of the palladium(0) catalyst to the aryl halide. libretexts.org This is followed by transmetalation with an organoboron (Suzuki) or organocopper (Sonogashira) species and concludes with reductive elimination to yield the final product and regenerate the palladium(0) catalyst. wikipedia.orgwikipedia.org

In polyhalogenated aromatic compounds, the site-selectivity of palladium-catalyzed cross-coupling is predominantly governed by the differing bond dissociation energies of the carbon-halogen bonds. The established order of reactivity for oxidative addition is C-I > C-Br > C-Cl > C-F. nih.gov

For this compound, this reactivity hierarchy dictates that cross-coupling reactions will occur selectively at the C-Br bond. The carbon-fluorine bonds are significantly stronger and generally remain inert under standard Suzuki or Sonogashira conditions, which are not harsh enough to facilitate their cleavage. This inherent difference allows for the precise functionalization of the molecule at the C-5 position without disturbing the fluorine atoms at C-2 and C-4. This principle is widely exploited in sequential cross-coupling strategies for building complex molecular architectures. rsc.org

Table 1: Representative Site-Selectivity in Suzuki-Miyaura Coupling of a Polyhalogenated Arene This table illustrates the general principle of site-selectivity. Specific yields for this compound may vary.

| Entry | Aryl Halide Substrate | Coupling Partner | Catalyst/Ligand | Product (Major) | Selectivity |

| 1 | 1-Bromo-2,4-difluorobenzene | Phenylboronic acid | Pd(PPh₃)₄ | 2,4-Difluorobiphenyl | >98% at C-Br |

| 2 | 5-Bromo-2-chloropyridine | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | 2-Chloro-5-(4-methylphenyl)pyridine | Selective for C-Br over C-Cl nih.gov |

| 3 | This compound | Arylboronic acid | Pd(0) catalyst | 5-Aryl-2,4-difluorophenyl Isothiocyanate | Predicted selective coupling at C-Br |

The isothiocyanate (-NCS) group is a potent electron-withdrawing group. Its presence on the aromatic ring significantly influences the efficiency of palladium-catalyzed cross-coupling reactions. The rate-determining step in many cross-coupling cycles is the initial oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. libretexts.org

Nucleophilic Aromatic Substitution (SNAr) at Fluorine Positions

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for modifying aromatic rings that are electron-deficient. wikipedia.org The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org For an SNAr reaction to occur, two main conditions must be met: the aromatic ring must contain at least one strong electron-withdrawing group, and there must be a good leaving group (typically a halide). libretexts.org

In this compound, both C-F bonds are potential sites for SNAr, as fluoride (B91410) is an excellent leaving group in this reaction due to the high polarity of the C-F bond. nih.gov

The feasibility and rate of SNAr reactions are critically dependent on the stabilization of the negatively charged Meisenheimer complex. Strong electron-withdrawing groups are essential for this stabilization. The isothiocyanate group (-NCS) functions as a powerful activating group for SNAr.

When a nucleophile attacks a carbon atom bearing a fluorine, the aromaticity of the ring is temporarily broken, and a negative charge develops. The -NCS group, when positioned ortho or para to the site of attack, can effectively delocalize this negative charge through resonance and inductive effects, thereby stabilizing the Meisenheimer intermediate and lowering the activation energy of the reaction. libretexts.org In this compound, the -NCS group is at C-1, making it ortho to the fluorine at C-2 and para to the fluorine at C-4. Consequently, both fluorine atoms are activated towards nucleophilic displacement.

While both fluorine atoms in this compound are activated, the regioselectivity of the SNAr reaction is typically governed by a combination of electronic and steric factors.

Electronic Activation : The fluorine at the C-4 position is para to the strongly activating -NCS group. The fluorine at the C-2 position is ortho to the -NCS group. Both positions are electronically activated.

Steric Hindrance : The C-2 position is sterically more hindered, being situated between the isothiocyanate group at C-1 and the hydrogen at C-3. The C-4 position is flanked by a fluorine and the bromine atom, generally presenting a more accessible site for an incoming nucleophile.

Due to these factors, nucleophilic attack is expected to occur preferentially at the C-4 position. The substitution at the C-4 fluorine is both electronically favored and sterically less demanding, making it the more likely site for monosubstitution. Under more forcing conditions or with an excess of the nucleophile, disubstitution at both C-2 and C-4 may be possible. The bromine at C-5 is meta to the -NCS group and is therefore not significantly activated towards SNAr.

Table 2: Predicted Regioselectivity in SNAr Reaction of this compound This table illustrates the predicted outcome based on established principles of SNAr regioselectivity.

| Entry | Nucleophile (Nu⁻) | Reaction Site | Major Product | Rationale |

| 1 | R-O⁻ (Alkoxide) | C-4 | 5-Bromo-2-fluoro-4-alkoxyphenyl Isothiocyanate | Para activation by -NCS; less steric hindrance |

| 2 | R₂N-H (Amine) | C-4 | 5-Bromo-2-fluoro-4-(dialkylamino)phenyl Isothiocyanate | Para activation by -NCS; less steric hindrance |

| 3 | R-S⁻ (Thiolate) | C-4 | 5-Bromo-2-fluoro-4-(alkylthio)phenyl Isothiocyanate | Para activation by -NCS; less steric hindrance |

Electrophilic Aromatic Substitution Studies

The reactivity of this compound in electrophilic aromatic substitution (EAS) is governed by the electronic properties of its substituents: the two fluorine atoms, the bromine atom, and the isothiocyanate group. While specific experimental studies on the electrophilic aromatic substitution of this particular compound are not extensively documented in publicly available literature, a theoretical analysis based on the established principles of substituent effects in EAS allows for a reliable prediction of its reactivity and regioselectivity.

The aromatic ring of this compound has three potential sites for electrophilic attack: C3, and C6 (positions C1, C2, C4, and C5 are already substituted). The directing effects of the existing substituents determine the most probable position for the introduction of a new electrophile.

Substituent Effects:

Bromine (-Br): Similar to fluorine, the bromine atom at position 5 is a deactivating ortho, para-director due to its -I and +M effects.

Isothiocyanate (-NCS): The isothiocyanate group is a potent electron-withdrawing group. nih.gov This is due to the electronegativity of the nitrogen and sulfur atoms and the presence of pi bonds, which pull electron density away from the aromatic ring. Consequently, the isothiocyanate group is a strong deactivating group and a meta-director. wikipedia.orgorganicchemistrytutor.com

Regioselectivity Analysis:

The combined influence of these substituents dictates the position of electrophilic attack.

Attack at C3: This position is ortho to both the C2-fluoro and C4-fluoro substituents. Both of these groups will, therefore, direct an incoming electrophile to this position. Furthermore, the C3 position is meta to the isothiocyanate group at C1, which also directs the electrophile to this site. The bromine at C5 is meta to C3 and thus has a less pronounced directing effect on this position. The concerted ortho-directing effect of two fluorine atoms, reinforced by the meta-directing effect of the isothiocyanate group, makes C3 the most electronically favored site for electrophilic substitution.

Attack at C6: This position is ortho to the C5-bromo group, which would direct the substitution to this site. However, it is ortho to the strongly deactivating isothiocyanate group, which would disfavor attack at this position. It is also meta to the C2-fluoro group.

Given this analysis, electrophilic aromatic substitution on this compound is predicted to occur predominantly at the C3 position.

Predicted Outcomes for Common Electrophilic Aromatic Substitution Reactions:

The following table summarizes the predicted major products for typical electrophilic aromatic substitution reactions on this compound, based on the theoretical analysis of substituent directing effects.

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃ / H₂SO₄ | 5-Bromo-2,4-difluoro-3-nitrophenyl Isothiocyanate |

| Bromination | Br₂ / FeBr₃ | 3,5-Dibromo-2,4-difluorophenyl Isothiocyanate |

| Chlorination | Cl₂ / AlCl₃ | 5-Bromo-3-chloro-2,4-difluorophenyl Isothiocyanate |

| Sulfonation | Fuming H₂SO₄ | 5-Bromo-2,4-difluoro-3-(sulfo)phenyl Isothiocyanate |

Advanced Applications of 5 Bromo 2,4 Difluorophenyl Isothiocyanate As a Building Block

Construction of Complex Heterocyclic Scaffolds

The isothiocyanate moiety (–N=C=S) is a powerful functional group for the synthesis of nitrogen- and sulfur-containing heterocycles. ijacskros.comnih.gov The electrophilic carbon atom of the isothiocyanate is susceptible to attack by nucleophiles, initiating a cascade of reactions that can lead to the formation of stable ring systems. 5-Bromo-2,4-difluorophenyl isothiocyanate serves as an excellent starting material for creating heterocycles bearing the distinct 5-bromo-2,4-difluorophenyl substituent, which can be crucial for modulating the biological activity and physicochemical properties of the final molecule.

Pyrimidine rings are core structures in numerous biologically active compounds, including many approved drugs. scispace.com Isothiocyanates are key precursors for the synthesis of thiopyrimidines and their derivatives. The general strategy involves the reaction of the isothiocyanate with a dinucleophilic species containing an amine and an adjacent active methylene group.

The reaction of this compound with various N-C-C nucleophiles can lead to a diverse range of functionalized pyrimidine derivatives. The initial step is typically the formation of a thiourea (B124793) intermediate, which then undergoes intramolecular cyclization to form the pyrimidine ring. nih.gov For example, reaction with β-amino crotonates or malononitrile derivatives in the presence of a base can yield highly substituted pyrimidine-2-thione scaffolds. These scaffolds can be further modified, making this route highly valuable in medicinal chemistry.

Table 1: Potential Pyrimidine Derivatives from this compound

| Dinucleophilic Reagent | Resulting Pyrimidine Scaffold | Potential Application Area |

|---|---|---|

| Ethyl 3-aminobut-2-enoate | 6-methyl-4-oxo-1-(5-bromo-2,4-difluorophenyl)-1,2,3,4-tetrahydropyrimidine-2-thione | Kinase Inhibitors |

| Malononitrile and primary amine | 4,6-diamino-1-(5-bromo-2,4-difluorophenyl)-1,2-dihydropyrimidine-2-thione | Antiviral Agents |

This table presents hypothetical products based on established reactivity patterns of isothiocyanates.

The reactivity of this compound is not limited to the formation of single heterocyclic rings. It is also a valuable precursor for constructing fused polycyclic systems, such as quinazolines and quinazolinones, which are prevalent in pharmacologically active molecules. researchgate.netmdpi.comnih.gov

A common method for synthesizing 2-thioxoquinazolinones involves the condensation of an isothiocyanate with anthranilic acid (2-aminobenzoic acid) or its derivatives. nih.gov In this reaction, the amino group of anthranilic acid attacks the isothiocyanate carbon, forming a thiourea derivative that subsequently cyclizes to the quinazolinone ring system. nih.gov The resulting 3-(5-bromo-2,4-difluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one contains both a modifiable thione group and a bromine atom on the phenyl ring, providing two distinct handles for further chemical elaboration to create more complex, multi-ring structures. For instance, the bromine atom can be utilized in palladium-catalyzed cross-coupling reactions to introduce new aryl or alkyl groups, thereby building molecular complexity. nih.gov

The isothiocyanate group is intrinsically suited for the synthesis of sulfur-containing heterocycles beyond thiopyrimidines. Thiazole (B1198619), a five-membered ring containing both sulfur and nitrogen, is a prominent scaffold in medicinal chemistry. vinhuni.edu.vnbepls.com The Hantzsch thiazole synthesis is a classic and versatile method for preparing these compounds, typically involving the reaction of a thioamide with an α-haloketone. vinhuni.edu.vn

This compound can be readily converted into the corresponding N-(5-bromo-2,4-difluorophenyl)thiourea by reaction with ammonia or a primary amine. This thiourea can then serve as the thioamide component in the Hantzsch synthesis. Reaction with various α-haloketones would yield a library of 2-amino-thiazole derivatives, each bearing the 5-bromo-2,4-difluorophenyl moiety at the 2-amino position. nih.gov This approach allows for systematic variation of the substituents at positions 4 and 5 of the thiazole ring.

Furthermore, isothiocyanates can react with other reagents to form different sulfur-containing heterocycles. For example, cycloaddition reactions or reactions with hydrazines can lead to the formation of thiadiazole derivatives, further expanding the synthetic utility of this compound. nih.gov

Role in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly generate a large number of structurally diverse molecules for high-throughput screening. imperial.ac.uknih.gov This process relies on the use of "building blocks"—molecules with multiple points of diversity that can be systematically varied.

This compound is an excellent scaffold for combinatorial library synthesis due to its multiple reactive sites. crsubscription.com A two-dimensional library can be constructed as follows:

First Dimension of Diversity: The isothiocyanate group is reacted with a library of diverse primary or secondary amines to generate a collection of N,N'-disubstituted thioureas. uobabylon.edu.iqresearchgate.net This reaction is generally high-yielding and proceeds under mild conditions, making it suitable for parallel synthesis formats. nih.gov

Second Dimension of Diversity: The bromine atom on the aromatic ring serves as a handle for a second diversification step. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, can be employed to introduce a second library of building blocks (e.g., boronic acids or amines) at this position.

This dual-functionalization strategy allows for the exponential generation of a large library of unique compounds from a single, versatile scaffold. The properties of the resulting molecules can be systematically tuned by varying the components used in each step, facilitating the exploration of structure-activity relationships (SAR) in drug discovery campaigns.

Table 2: Illustrative Combinatorial Library from this compound

| Amine (R¹-NH₂) | Boronic Acid (R²-B(OH)₂) | Final Product Structure |

|---|---|---|

| Cyclopropylamine | Phenylboronic acid | N-Cyclopropyl-N'-(2,4-difluoro-5-phenylphenyl)thiourea |

| Morpholine | Thiophene-3-boronic acid | 1-(Morpholine-4-carbothioyl)-N-(2,4-difluoro-5-(thiophen-3-yl)phenyl)amine |

This table illustrates the principle of generating a diverse library through two diversification steps.

Precursor for Advanced Organic Materials

Beyond its use in synthesizing discrete small molecules for pharmaceutical applications, this compound holds potential as a monomer for the creation of specialized polymers and advanced organic materials. The specific substituents on the molecule can impart desirable properties to the resulting polymer, such as thermal stability, flame retardancy, and specific optoelectronic characteristics.

The isothiocyanate group can participate in polymerization reactions to form polymer backbones containing thiourea linkages, known as polythioureas. One approach is the alternating copolymerization of isothiocyanates with difunctional monomers like aziridines. researchgate.net By using a di-aziridine monomer, this compound could be incorporated into a polymer chain, creating a polyisothiourea.

The presence of the bromo-difluoro-phenyl group as a side chain would significantly influence the properties of the resulting material. The fluorine atoms are known to enhance thermal stability and chemical resistance, and can lower the surface energy of the polymer. The bromine atom provides a site for post-polymerization modification, allowing for the grafting of other functional groups or cross-linking of the polymer chains to further tune the material's properties. Such polymers could find applications in areas like specialty coatings, high-performance plastics, or as functional materials in electronic devices.

Despite a comprehensive search of scientific literature, no specific research articles, patents, or scholarly publications were identified that detail the application of This compound as a building block in the development of fluorescent probes or its contribution to methodology development in organic synthesis.

The search confirms the chemical's existence and availability from commercial suppliers. However, there is no accessible research documenting its use in the specific advanced applications requested for this article. The isothiocyanate functional group and the substituted phenyl ring are common moieties in the design of various chemical tools and reagents. In theory, this compound could be utilized in these fields, but there is no published work to substantiate such applications at this time.

Therefore, it is not possible to provide a detailed and scientifically accurate article on the "" with the specified subsections, as the foundational research findings are not available in the public domain.

Spectroscopic and Structural Elucidation of 5 Bromo 2,4 Difluorophenyl Isothiocyanate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei such as ¹H, ¹³C, and ¹⁹F.

In the ¹H NMR spectrum of 5-Bromo-2,4-difluorophenyl Isothiocyanate, two signals are expected in the aromatic region, corresponding to the two protons on the benzene (B151609) ring (H-3 and H-6). The chemical shifts of these protons are influenced by the electronic effects of the surrounding substituents: the two fluorine atoms, the bromine atom, and the isothiocyanate group (-N=C=S).

The fluorine atoms and the bromine atom are electron-withdrawing through induction, which deshields the adjacent protons, causing them to resonate at a lower field (higher ppm). The isothiocyanate group also exhibits an electron-withdrawing effect.

Based on the analysis of a closely related precursor, 1-Bromo-2,4-difluorobenzene, the aromatic protons are expected to appear in the range of 7.0 to 7.8 ppm. chemicalbook.comnih.gov The proton at the C-6 position (H-6), being situated between a bromine and a fluorine atom, is expected to be the most downfield. The proton at the C-3 position (H-3) is flanked by two fluorine atoms and will also exhibit a downfield shift.

The signals will appear as complex multiplets due to spin-spin coupling. H-3 will show coupling to the adjacent fluorine at C-4 (³JHF) and a smaller coupling to the fluorine at C-2 (³JHF). Similarly, H-6 will couple to the fluorine at C-4 (⁴JHF). The two protons will also couple to each other (⁴JHH).

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Key Coupling Interactions |

|---|---|---|---|

| H-3 | ~7.1 - 7.4 | ddd (doublet of doublet of doublets) | ³J(H3-F2), ³J(H3-F4), ⁴J(H3-H6) |

| H-6 | ~7.5 - 7.8 | ddd (doublet of doublet of doublets) | ³J(H6-F4), ⁴J(H6-H3), ⁵J(H6-F2) |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, seven distinct signals are anticipated: one for the isothiocyanate carbon and six for the aromatic carbons.

The carbon of the isothiocyanate group (-N=C =S) is expected to have a characteristic chemical shift in the range of 130-145 ppm, though this can vary. The aromatic carbon signals are spread over the typical range for substituted benzenes (approximately 100-160 ppm). The carbons directly bonded to the highly electronegative fluorine atoms (C-2 and C-4) will show large one-bond carbon-fluorine coupling constants (¹JCF) and will appear as doublets. The chemical shifts are influenced by the additive effects of all substituents. The carbon attached to bromine (C-5) is expected to be in the 110-120 ppm range, while the carbon attached to the isothiocyanate group (C-1) would be deshielded. oregonstate.edu

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |

|---|---|---|

| C=S | ~130 - 145 | Singlet |

| C-1 (C-NCS) | ~125 - 135 | Doublet of doublets |

| C-2 (C-F) | ~160 - 165 | Doublet (large ¹JCF) |

| C-3 (C-H) | ~115 - 120 | Doublet of doublets |

| C-4 (C-F) | ~155 - 160 | Doublet (large ¹JCF) |

| C-5 (C-Br) | ~110 - 120 | Doublet |

| C-6 (C-H) | ~130 - 135 | Doublet |

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated organic compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion. nih.govnih.gov For this compound, the two fluorine atoms are in chemically non-equivalent environments and are therefore expected to produce two distinct signals in the ¹⁹F NMR spectrum.

The chemical shifts will be influenced by the other substituents on the ring. The signal for the fluorine at C-2 will be affected by the adjacent isothiocyanate group and the bromine at C-5. The fluorine at C-4 is positioned between a proton and the bromine atom. Each fluorine signal will appear as a multiplet due to coupling with the aromatic protons and with each other.

COSY (Correlation Spectroscopy): This experiment would show a correlation cross-peak between the two aromatic protons (H-3 and H-6), confirming their through-bond coupling relationship.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. It would definitively link the H-3 signal to the C-3 signal and the H-6 signal to the C-6 signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include:

H-3 correlating to C-1, C-2, C-4, and C-5.

H-6 correlating to C-1, C-4, and C-5. These correlations would be instrumental in assigning the quaternary carbons (C-1, C-2, C-4, C-5) and confirming the substitution pattern on the aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The most prominent and diagnostic feature in the IR spectrum of this compound is the strong and sharp absorption band corresponding to the asymmetric stretching vibration of the isothiocyanate (-N=C=S) functional group. This band typically appears in the region of 2000–2200 cm⁻¹. nist.gov For the closely related compound, 2,4-Difluorophenyl isothiocyanate, this absorption is observed as a very strong band centered around 2080 cm⁻¹. nist.gov The presence of the bromine atom is not expected to significantly shift this characteristic band. Other bands corresponding to C-F, C-Br, and aromatic C=C stretching and C-H bending vibrations would also be present in the fingerprint region of the spectrum.

Table 3: Characteristic IR Absorption for the Isothiocyanate Group

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| -N=C=S | Asymmetric Stretch | ~2080 - 2150 | Strong, Sharp |

Identification of Halogen-Aromatic Stretching Frequencies

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying functional groups within a molecule. For derivatives of this compound, the vibrational spectra are distinguished by characteristic bands corresponding to the carbon-halogen bonds. The positions of these bands are primarily influenced by the mass of the halogen atom and the bond strength. spectroscopyonline.com

The carbon-fluorine (C-F) stretching vibrations are typically strong and appear at higher wavenumbers compared to other carbon-halogen bonds due to the low mass of fluorine and the high polarity of the bond. spectroscopyonline.com Conversely, the carbon-bromine (C-Br) stretch is found at a much lower frequency, a direct consequence of the higher mass of the bromine atom. libretexts.org The isothiocyanate (-N=C=S) group also presents a very strong and characteristic asymmetric stretching band, typically in the 2100-2200 cm⁻¹ region.

The expected vibrational frequencies for the key halogen-aromatic bonds are summarized below.

| Functional Group | Bond | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Fluoroaromatic | C-F | Stretch | 1100 - 1250 | Strong |

| Bromoaromatic | C-Br | Stretch | 515 - 690 | Medium to Strong |

| Isothiocyanate | -N=C=S | Asymmetric Stretch | 2100 - 2200 | Very Strong |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental formula of a compound, as well as for gaining structural insights through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). ethz.ch This precision allows for the determination of a unique elemental formula from the measured mass. For this compound, HRMS can unequivocally confirm its elemental composition by comparing the experimentally measured mass to the theoretically calculated exact mass. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) of nearly equal abundance, results in a characteristic isotopic pattern for the molecular ion peak ([M]⁺ and [M+2]⁺) with an intensity ratio of approximately 1:1. miamioh.edu

| Formula | Ion | Isotope | Calculated Exact Mass (Da) |

| C₇H₂BrF₂NS | [M]⁺ | ⁷⁹Br | 248.9234 |

| C₇H₂BrF₂NS | [M+2]⁺ | ⁸¹Br | 250.9213 |

In addition to determining the molecular weight, mass spectrometry provides structural information through the controlled fragmentation of the molecular ion. The resulting fragmentation pattern is a fingerprint of the molecule's structure. For this compound, several key fragmentation pathways can be predicted.

Common fragmentation patterns for halogenated aromatic compounds include the loss of the halogen atom. miamioh.edu Therefore, a significant fragment corresponding to the loss of a bromine radical (•Br) would be expected. Another primary fragmentation site is the isothiocyanate group, which can cleave to produce characteristic ions.

Key expected fragments are detailed in the table below.

| m/z (for ⁷⁹Br) | Proposed Fragment Ion | Formula of Ion | Notes |

| 249 | [C₇H₂BrF₂NS]⁺ | [M]⁺ | Molecular ion. Exhibits a corresponding peak at m/z 251 for the ⁸¹Br isotope. |

| 191 | [C₇H₂BrF₂N]⁺ | [M-S]⁺ | Loss of a sulfur atom. |

| 170 | [C₇H₂F₂NS]⁺ | [M-Br]⁺ | Loss of a bromine radical. This fragment will not have the 1:1 isotopic pattern. |

| 112 | [C₆H₂F₂]⁺ | [M-Br-NCS]⁺ | Loss of bromine and the isothiocyanate group. |

X-ray Crystallography of Key Derivatives

While obtaining suitable single crystals of the liquid isothiocyanate can be challenging, solid derivatives are readily prepared and analyzed. X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state. nih.gov A common derivative for analysis is the corresponding thiourea (B124793), formed by the reaction of the isothiocyanate with an amine. nih.gov

Single-crystal X-ray diffraction analysis of a derivative, such as N-(5-Bromo-2,4-difluorophenyl)thiourea, would yield precise data on bond lengths, bond angles, and torsion angles. mdpi.com This data confirms the connectivity of the atoms and reveals the molecule's preferred conformation in the solid state.

The analysis is expected to show:

A planar or near-planar geometry for the phenyl ring.

Characteristic C-F bond lengths of approximately 1.34-1.36 Å and a C-Br bond length around 1.89-1.91 Å.

The geometry of the thiourea moiety, including the C=S and C-N bond lengths, which can provide insight into electron delocalization.

| Parameter | Atom Pair/Group | Expected Value |

| Bond Length | C-F | 1.34 - 1.36 Å |

| Bond Length | C-Br | 1.89 - 1.91 Å |

| Bond Length | C=S (Thiourea) | ~1.68 Å |

| Bond Angle | F-C-C | ~118 - 122° |

| Bond Angle | Br-C-C | ~118 - 122° |

The packing of molecules in a crystal lattice is directed by a network of non-covalent intermolecular interactions. mdpi.commdpi.com The analysis of the crystal structure of a derivative of this compound would reveal the specific forces governing its supramolecular architecture.

Hydrogen Bonding: In a thiourea derivative, the N-H groups are excellent hydrogen bond donors. They can form strong hydrogen bonds with acceptors on adjacent molecules, such as the thiocarbonyl sulfur atom (N-H···S) or the fluorine atoms (N-H···F). sci-hub.st These interactions are often the primary drivers of the crystal packing.

Halogen Bonding: The bromine atom on the phenyl ring can act as a halogen bond donor. This occurs when the electropositive region on the outer surface of the bromine atom (the σ-hole) interacts favorably with an electron-rich atom (e.g., sulfur, nitrogen, or even fluorine) on a neighboring molecule. researchgate.net

π-π Stacking: The electron-rich aromatic rings can interact through π-π stacking, further stabilizing the crystal structure. sci-hub.st

These interactions can be visualized and quantified using tools like Hirshfeld surface analysis, which maps the close contacts between molecules in the crystal. mdpi.com

| Interaction Type | Donor | Acceptor | Typical Distance/Geometry |

| Hydrogen Bond | N-H | S=C | N···S distance of 3.3-3.6 Å |

| Hydrogen Bond | N-H | F-C | N···F distance of 2.9-3.2 Å |

| Halogen Bond | C-Br | S, N, or F | Br···Acceptor distance less than the sum of van der Waals radii; C-Br···Acceptor angle near 180° |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Interplanar distance of 3.3-3.8 Å |

Computational and Theoretical Investigations of 5 Bromo 2,4 Difluorophenyl Isothiocyanate and Its Derivatives

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is employed to predict various properties of 5-Bromo-2,4-difluorophenyl Isothiocyanate.

The electronic properties and reactivity of a molecule are largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. mdpi.com

For this compound, the HOMO is expected to be localized on the electron-rich phenyl ring and the bromine atom, which possess lone pairs of electrons. The LUMO, conversely, is likely centered on the electron-deficient isothiocyanate group (-N=C=S), particularly on the carbon atom, which is susceptible to nucleophilic attack.

Table 1: Predicted Frontier Molecular Orbital Properties of this compound

| Property | Predicted Value/Characteristic | Significance |

| HOMO Energy | Relatively Low | Indicates high ionization potential due to electron-withdrawing groups. |

| LUMO Energy | Low | Indicates a propensity to accept electrons. |

| HOMO-LUMO Gap | Moderate | Suggests a balance between stability and reactivity. |

| HOMO Localization | Phenyl ring, Bromine atom | Electron-donating regions of the molecule. |

| LUMO Localization | Isothiocyanate group (Carbon atom) | Electron-accepting region of the molecule. |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites prone to electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface.

In the case of this compound, the MEP map would likely show negative potential (red/yellow regions) around the electronegative fluorine, nitrogen, and sulfur atoms, indicating areas with a higher electron density. These regions are susceptible to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms and the carbon atom of the isothiocyanate group, signifying electron-deficient areas that are prone to nucleophilic attack.

Based on both HOMO-LUMO analysis and MEP mapping, the reactivity of this compound can be predicted. The isothiocyanate group is a key reactive center. The carbon atom of the -N=C=S group is highly electrophilic and is the primary site for nucleophilic attack. This is a characteristic reaction of isothiocyanates, leading to the formation of various derivatives such as thioureas when reacted with amines.

The phenyl ring, being substituted with both activating (bromo) and deactivating (fluoro) groups, will have a more complex reactivity pattern towards electrophilic aromatic substitution. The positions for substitution would be directed by the combined electronic effects of these substituents.

Conformational Analysis

Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. The primary focus of such an analysis would be the rotation of the isothiocyanate group relative to the plane of the phenyl ring.

Computational methods can be used to calculate the potential energy surface for this rotation, identifying the most stable (lowest energy) conformers and the energy barriers between them. The planarity of the molecule and potential steric hindrance between the isothiocyanate group and the adjacent fluorine atom would be significant factors determining the preferred conformation. It is expected that the molecule will adopt a conformation that minimizes steric repulsion.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be employed to elucidate the mechanisms of reactions involving this compound. For instance, the reaction with a nucleophile, such as an amine to form a thiourea (B124793) derivative, can be modeled to determine the transition state structures and activation energies.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational chemistry allows for the prediction of various spectroscopic properties, which can be compared with experimental data to confirm the structure of this compound.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on the calculated electron density around each nucleus. The predicted shifts for the aromatic protons and carbons would be influenced by the electronic effects of the bromo and difluoro substituents.

IR Spectroscopy: The vibrational frequencies corresponding to different functional groups in the molecule can be calculated. A prominent feature in the predicted IR spectrum would be the strong, characteristic asymmetric stretching vibration of the isothiocyanate (-N=C=S) group, typically appearing in the range of 2000-2200 cm⁻¹. Other predictable vibrations include C-F, C-Br, and aromatic C-H stretching and bending modes.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. The predicted spectrum would likely show absorptions corresponding to π → π* transitions within the phenyl ring and n → π* transitions involving the isothiocyanate group.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Feature | Approximate Range |

| ¹H NMR | Aromatic protons | 7.0 - 8.0 ppm |

| ¹³C NMR | Aromatic carbons, Isothiocyanate carbon | 110 - 150 ppm |

| IR | -N=C=S asymmetric stretch | 2000 - 2200 cm⁻¹ |

| IR | C-F stretch | 1100 - 1300 cm⁻¹ |

| UV-Vis | π → π* transitions | 200 - 300 nm |

Molecular Dynamics Simulations

MD simulations play a crucial role in understanding how small molecules, including isothiocyanate derivatives, interact with protein targets. nih.gov These simulations can elucidate the stability of ligand-protein complexes, conformational changes in both the ligand and the protein upon binding, and the key amino acid residues involved in the interaction. nih.gov Such information is vital in the field of drug discovery and design for developing more potent and selective inhibitors.